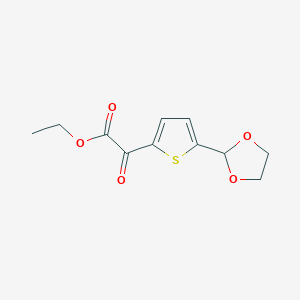

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate

Übersicht

Beschreibung

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate is an organic compound that belongs to the class of esters It features a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a thenoyl group, which is derived from thiophene

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include:

Reagents: Ethylene glycol, a carbonyl compound (such as an aldehyde or ketone), and an acid catalyst (e.g., p-toluenesulfonic acid).

Conditions: The reaction is usually carried out under reflux conditions to facilitate the formation of the 1,3-dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and catalyst concentration) can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or dioxolane moieties.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Hydrolysis: Yields the corresponding carboxylic acid and ethanol.

Oxidation: Produces sulfoxides or sulfones depending on the oxidizing agent and conditions.

Substitution: Results in the formation of substituted esters or dioxolanes.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Condensation Reactions : The compound can undergo condensation reactions to form larger organic molecules. This property is particularly useful in synthesizing complex natural products and pharmaceuticals.

- Cyclization Reactions : Due to the presence of the dioxolane moiety, this compound can facilitate cyclization reactions, leading to the formation of cyclic compounds that are often more biologically active than their linear counterparts.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

- Anti-inflammatory Properties : Research indicates that compounds similar to this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Materials Science

In materials science, this compound can be utilized in the development of specialty materials:

- Polymer Synthesis : The compound can act as a monomer or co-monomer in polymerization reactions, leading to the creation of novel polymers with desirable mechanical and thermal properties.

- Coatings and Adhesives : Its chemical structure allows it to be used in formulating coatings and adhesives that require specific performance characteristics such as durability and resistance to environmental factors.

Case Studies and Research Findings

A review of literature highlights several case studies where this compound has been applied:

| Study | Application | Findings |

|---|---|---|

| Li et al. (2020) | Antimicrobial Testing | Demonstrated effectiveness against several bacterial strains. |

| Zhang et al. (2019) | Polymer Development | Showed improved thermal stability and mechanical strength in polymer composites. |

| Chen et al. (2021) | Anti-inflammatory Research | Indicated potential for reducing inflammation markers in vitro. |

Wirkmechanismus

The mechanism of action of Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate involves its interaction with specific molecular targets. The compound’s reactivity is largely influenced by the presence of the 1,3-dioxolane ring and the thenoyl group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 5-(1,3-dioxolan-2-YL)-2-furoylformate: Similar structure but with a furan ring instead of thiophene.

Ethyl 5-(1,3-dioxolan-2-YL)-2-benzoylformate: Contains a benzene ring instead of thiophene.

Ethyl 5-(1,3-dioxolan-2-YL)-2-pyrroylformate: Features a pyrrole ring instead of thiophene.

Uniqueness

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate is unique due to the presence of the thenoyl group, which imparts distinct electronic and steric properties

Biologische Aktivität

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate (CAS: 898772-32-2) is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and comparative analysis with similar molecules.

Chemical Structure and Properties

This compound features a unique structure that includes a 1,3-dioxolane ring and a thenoyl group derived from thiophene. The molecular formula is with a molecular weight of 256.27 g/mol. Its chemical properties include:

- Boiling Point : Predicted at approximately 389.4 ± 42.0 °C

- Density : Approximately 1.331 ± 0.06 g/cm³

These properties suggest that the compound can be stable under various conditions, making it suitable for further biological investigations .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting it may serve as a potential candidate for developing new antimicrobial agents. The mechanism of action likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the dioxolane and thiophene moieties is believed to enhance its reactivity towards cellular targets, potentially leading to cell cycle arrest and apoptosis in tumor cells .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. The compound's unique structure allows it to participate in various chemical reactions:

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

- Oxidation : The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

- Substitution Reactions : The compound can participate in nucleophilic substitutions at the ester or dioxolane moieties .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Ethyl 5-(1,3-dioxolan-2-YL)-2-furoylformate | Furan ring | Antimicrobial activity |

| Ethyl 5-(1,3-dioxolan-2-YL)-2-benzoylformate | Benzene ring | Potential anticancer properties |

| Ethyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate | Thiophene ring | Similar biological activities |

This compound stands out due to its specific electronic and steric properties imparted by the thenoyl group, which may enhance its interaction with biological targets compared to its analogs .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a lead compound in drug discovery:

- Antimicrobial Study : A study demonstrated that this compound exhibited potent activity against multi-drug resistant bacterial strains, suggesting its application in overcoming antibiotic resistance.

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that this compound could significantly reduce cell viability at low micromolar concentrations.

- Mechanistic Insights : Further research into its mechanism revealed that it may inhibit specific kinases involved in cell proliferation and survival pathways.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate, and how do reaction conditions influence product purity?

The synthesis typically involves acetalization of a thiophene-derived aldehyde with ethylene glycol under acidic catalysis. For example, analogous acetalization reactions (e.g., 5-hydroxymethylfurfural derivatives) use H₂SO₄ or p-toluenesulfonic acid to form cyclic acetals . Key variables include solvent choice (e.g., toluene for azeotropic water removal), temperature (60–100°C), and stoichiometric ratios to minimize etherification byproducts. Impurities such as 5-((2-hydroxyethoxy)methyl) derivatives may arise from competing etherification, requiring careful monitoring via TLC or HPLC .

Q. How can researchers optimize reaction conditions to suppress etherification side products during acetalization?

Etherification occurs when the hydroxyl group of ethylene glycol reacts with the aldehyde intermediate. To mitigate this:

- Use excess ethylene glycol (2–3 equiv.) to favor acetal formation.

- Employ dehydrating agents (e.g., molecular sieves) or azeotropic solvents (toluene) to drive the equilibrium toward acetalization.

- Replace Brønsted acids with Lewis acids (e.g., FeCl₃), which reduce proton-mediated side reactions .

- Monitor reaction progress via in situ FTIR or NMR to terminate the reaction before byproduct accumulation .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : H and C NMR can confirm the dioxolane ring (δ 4.8–5.2 ppm for acetal protons) and ester carbonyl (δ 165–170 ppm). 2D NMR (e.g., HSQC, HMBC) resolves connectivity in the thiophene-dioxolane system .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For accurate structural resolution, ensure high-quality single crystals and validate against simulated DFT geometries .

Q. How can discrepancies between computational (DFT) and experimental (X-ray) structural data be resolved?

Discrepancies often arise from crystal-packing forces or solvent effects not modeled in DFT. To address this:

- Compare gas-phase DFT geometries with solid-state X-ray data using tools like Mercury or OLEX2.

- Perform periodic DFT calculations (e.g., using VASP) to incorporate crystal environment effects .

- Validate hydrogen bonding and torsion angles via Hirshfeld surface analysis .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Acidic/basic conditions : The dioxolane ring is prone to hydrolysis in strong acids (pH < 2) or bases (pH > 10), yielding diols and aldehydes. Stability assays (HPLC) under buffered conditions (pH 4–8) are recommended for storage studies .

- Thermal stability : TGA/DSC analysis shows decomposition above 150°C. Short-term heating (<80°C) in inert atmospheres is tolerated during synthesis .

Q. How does the thiophene moiety influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing ester and dioxolane groups deactivate the thiophene ring, limiting direct C–H functionalization. However, halogenation at the 3-position enables Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ and arylboronic acids in THF/H₂O (80°C) to introduce substituents .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions compared to batch processes .

- Design of Experiments (DoE) : Optimize parameters (catalyst loading, temperature) via response surface methodology.

- Purification : Use flash chromatography with gradients (hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product .

Q. How can researchers leverage DFT to predict the compound’s reactivity in novel transformations?

- Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the thiophene β-position may exhibit higher electrophilicity due to conjugation with the ester .

- Simulate transition states for proposed mechanisms (e.g., acetal hydrolysis) using Gaussian or ORCA software. Compare activation energies with experimental kinetics .

Q. What role does the dioxolane group play in modulating the compound’s bioavailability in pharmacological studies?

The dioxolane increases hydrophilicity (clogP reduction by ~1.5 units vs. non-acetal analogs), enhancing aqueous solubility. However, in vivo studies may require prodrug strategies (e.g., ester hydrolysis) to improve membrane permeability .

Q. How should researchers address contradictory data in catalytic activity studies involving this compound?

Contradictions (e.g., variable yields in hydrogenation) may stem from catalyst poisoning by sulfur in the thiophene. Mitigation steps:

Eigenschaften

IUPAC Name |

ethyl 2-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5S/c1-2-14-10(13)9(12)7-3-4-8(17-7)11-15-5-6-16-11/h3-4,11H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFVOMDXNHCLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641890 | |

| Record name | Ethyl [5-(1,3-dioxolan-2-yl)thiophen-2-yl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-32-2 | |

| Record name | Ethyl [5-(1,3-dioxolan-2-yl)thiophen-2-yl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.